5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-6-10-13-9(14-15-10)5-7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFAJFHPOIXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxadiazole ring or the chloromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Structural Representation
The compound features a chloromethyl group and a chlorophenyl moiety, which contribute to its biological activity. The oxadiazole ring is significant for its pharmacological properties.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to 5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole demonstrate effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
Anti-inflammatory Properties
The anti-inflammatory effects of oxadiazoles have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Agricultural Applications
Fungicidal Properties
this compound has been explored as a fungicide. Its structural features allow it to interfere with fungal growth mechanisms. Patents have noted its efficacy against phytopathogenic fungi, indicating its potential use in crop protection .
Material Science
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or binding to receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations
Substituent Effects on Bioactivity The para-chlorophenyl group at position 3 (target compound) is critical for Sirt2 inhibition, as seen in , where replacing the phenyl with a cyclic amine (e.g., piperidine) improves potency (IC₅₀ = 1.5 µM) .
Position 5 Modifications
- The chloromethyl group in the target compound is a common feature in apoptosis inducers () and Sirt2 inhibitors (). Replacing it with a bulkier group (e.g., piperidinylmethyl) enhances activity but reduces solubility .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in increases lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
Synthetic Versatility
- The target compound and analogs (e.g., 's 6a and 6b) are synthesized via similar routes, often involving Cs₂CO₃-mediated alkylation or nucleophilic substitution in DMF .
Biological Activity Trends Sirt2 Inhibition: Optimal activity requires a para-substituted phenyl at position 3 and a haloalkyl/aminomethyl at position 5 . Apoptosis Induction: Thiophene or pyridyl substituents () at position 5 correlate with G₁-phase arrest in cancer cells, a mechanism distinct from Sirt2 inhibition .
Biological Activity
5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8ClN3O
- Molecular Weight : 223.64 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 3.52 | |
| Compound B | UACC-62 (Melanoma) | 4.65 | |
| Compound C | HCT116 (Colon) | 0.80 |
These compounds have demonstrated inhibitory effects on cell proliferation and induction of apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) .
- Interference with Cell Signaling Pathways : The compound may affect signaling pathways related to cell survival and proliferation, thereby enhancing the efficacy of existing chemotherapeutics.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various oxadiazole derivatives, including those structurally related to this compound. The study found that several compounds exhibited significant cytotoxicity across multiple cancer cell lines with low GI50 values indicating high potency .
Research on Anti-inflammatory Properties
In addition to anticancer activity, some derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This dual activity makes them promising candidates for further development .
Q & A
Q. What are the established synthetic routes and characterization methods for 5-(chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of amidoximes with chloromethyl-substituted carboxylic acid derivatives. Key characterization includes:
- 1H NMR : Signals at δ 4.74–4.78 ppm (chloromethyl group) and aromatic protons at δ 7.30–8.03 ppm, depending on substituents .
- Mass Spectrometry : ESI-MS [M+H]+ peaks at m/z 209–229 for related analogs confirm molecular weight .
- Elemental Analysis : Used to validate purity and stoichiometry .
- X-ray Crystallography : Single-crystal analysis resolves structural details, though no direct data exists for this compound .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) separates intermediates .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C for oxadiazoles) .
- Multinuclear NMR : 13C NMR confirms oxadiazole ring formation (C=O at ~165–175 ppm) .
Q. What in vitro biological assays are suitable for initial activity screening?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., T47D breast cancer cells) .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining identifies apoptotic populations .
- Cell Cycle Analysis : Propidium iodide staining reveals G1 phase arrest, as observed in T47D cells treated with analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s apoptotic activity?
- Methodological Answer :
- Substituent Variation : Replace the 3-aryl group with heteroaromatics (e.g., pyridyl) to enhance solubility or target binding .
- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to boost potency .
- Bioisosteric Replacement : Swap the chloromethyl group with bromomethyl or fluoromethyl to modulate reactivity .
Q. What strategies are effective for in vivo efficacy evaluation?
- Methodological Answer :
- Xenograft Models : Administer compound (10–20 mg/kg, IP/IV) in MX-1 tumor-bearing mice; monitor tumor volume and survival .
- Dose Conversion : Use body surface area normalization (e.g., mouse-to-human dose scaling via Km factors) .
- Pharmacokinetics (PK) : LC-MS/MS quantifies plasma/tissue concentrations; calculate AUC and half-life .
Q. How can molecular targets be identified for this compound?
- Methodological Answer :
- Photoaffinity Labeling : Use a radiolabeled or biotinylated analog to crosslink and pull down interacting proteins (e.g., TIP47 identified in related oxadiazoles) .
- RNA Interference (RNAi) : Knockdown candidate targets (e.g., IGF II receptor binding proteins) to validate functional relevance .
- Docking Studies : Perform in silico docking with MAP kinase or other apoptosis-related targets to hypothesize binding modes .
Q. What synthetic modifications enhance metabolic stability or bioavailability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
